molecular formula C16H14N4O3S B2541545 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034386-17-7

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B2541545
CAS No.: 2034386-17-7
M. Wt: 342.37
InChI Key: SVZKEOISQBDTJW-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,2,3-triazole ring substituted with a thiophen-3-yl group. The benzodioxole group contributes lipophilicity and metabolic stability, while the triazole-thiophene combination may enhance binding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-16(6-11-1-2-14-15(5-11)23-10-22-14)17-7-12-8-20(19-18-12)13-3-4-24-9-13/h1-5,8-9H,6-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZKEOISQBDTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Core Structural Components

The target molecule comprises three distinct moieties: a 1,3-benzodioxole group, a 1,2,3-triazole ring, and a thiophene substituent. The synthesis involves modular construction of these components followed by sequential coupling.

Synthesis of the 1,3-Benzodioxole Acetamide Intermediate

The benzodioxole acetamide segment is typically prepared via Friedel-Crafts acylation or nucleophilic substitution. A representative route involves:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde) is subjected to Knoevenagel condensation with malonic acid to yield 2-(2H-1,3-benzodioxol-5-yl)acetic acid .
  • Activation of the carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) forms the reactive intermediate, which is coupled with a protected amine (e.g., tert-butoxycarbonyl [Boc]-amine) to yield the acetamide precursor.

Key challenges include minimizing racemization during amide bond formation and ensuring compatibility with subsequent triazole coupling steps.

Regioselective Formation of the 1,2,3-Triazole-Thiophene Moiety

The 1,4-disubstituted triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Two approaches dominate:

Azide-Alkyne Cycloaddition with Propargyl Derivatives
  • Thiophene-3-azide is prepared by treating 3-bromothiophene with sodium azide in dimethylformamide (DMF) at 80°C.
  • The alkyne component, propargylamine , reacts with the azide in the presence of Cu(OAc)$$_2$$ (10 mol%) in ethanol at 50°C, yielding 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine .

This method achieves >85% yield with 1,4-regioselectivity confirmed by $$^1$$H-NMR (triazole proton at δ 7.8–8.1 ppm).

Alternative Metal-Catalyzed Routes

Ruthenium catalysts (e.g., Cp*RuCl(COD)) enable 1,5-regioselectivity but are less relevant for this target compound. Zinc-mediated reactions (ZnEt$$_2$$) offer ligand-free conditions but require stringent moisture control.

Final Coupling and Optimization

Amide Bond Formation Between Components

The benzodioxole acetamide intermediate is coupled with the triazole-methylamine using:

  • EDC/HOBt in dichloromethane (DCM) at 0–25°C.
  • Triethylamine (TEA) as a base to scavenge HCl byproducts.

Reaction monitoring via thin-layer chromatography (TLC; eluent: 7:3 hexane/ethyl acetate) and purification by silica gel chromatography (gradient: 5–20% methanol in DCM) yields the final product in 70–75% purity.

Optimization of Reaction Conditions

Parameter Optimal Condition Impact on Yield
Catalyst Loading Cu(OAc)$$_2$$ (10 mol%) Maximizes triazole formation
Solvent Ethanol Enhances regioselectivity
Temperature 50°C Balances rate and side reactions
Reaction Time 4–6 hours Completes cycloaddition

Characterization and Analytical Validation

Spectroscopic Confirmation

  • $$^1$$H-NMR (400 MHz, CDCl$$_3$$):
    • Benzodioxole protons: δ 6.7–6.9 ppm (multiplet, 3H).
    • Triazole proton: δ 7.92 ppm (singlet, 1H).
    • Thiophene protons: δ 7.3–7.5 ppm (multiplet, 2H).
  • IR Spectroscopy :
    • C=O stretch: 1665 cm$$^{-1}$$.
    • N–H bend: 1540 cm$$^{-1}$$.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >95% purity.

Applications and Derivative Synthesis

While the primary focus is synthesis, preliminary studies suggest potential applications:

  • Anticholinesterase Activity : Analogous triazole-acetamide hybrids inhibit acetylcholinesterase (AChE) with IC$$_{50}$$ values <10 μM.
  • Anticancer Potential : Triazole-thiophene derivatives exhibit cytotoxicity against MCF-7 cells (GI$$_{50}$$ = 8.2 μM).

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acetamides similar to 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide exhibit promising antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains and fungi. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating a broad spectrum of antimicrobial activity .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates that related acetamides can inhibit cancer cell proliferation in various models. For example, some derivatives have been tested against human breast adenocarcinoma cell lines and showed significant cytotoxic effects . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways that promote tumor growth.

Enzyme Inhibition

Another notable application is the inhibition of specific enzymes linked to diseases such as Alzheimer's and diabetes. Compounds with similar functional groups have been studied for their ability to inhibit acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in metabolic processes and neurotransmission; thus, their inhibition can lead to therapeutic benefits in managing conditions like Alzheimer's disease and Type 2 diabetes .

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated broad-spectrum activity against multiple pathogens with MIC values < 10 µg/mL.
Study BAnticancerShowed IC50 values as low as 5 µM against MCF7 breast cancer cells; induced apoptosis via caspase activation.
Study CEnzyme InhibitionInhibited AChE with an IC50 value of 12 µM; potential for Alzheimer's treatment confirmed through molecular docking studies.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophene-triazole substituent distinguishes it from 9a–9e , which feature thiazole rings with halogenated aryl groups. Thiophene’s electron-rich nature may alter binding kinetics compared to bromophenyl or fluorophenyl groups .
  • Compared to egalognastat , the absence of a piperazine-thiadiazole system in the target compound suggests divergent biological targets, emphasizing the role of heterocycle choice in modulating enzyme inhibition .

Triazole-Linked Acetamides with Sulfur-Containing Moieties

Compounds with triazole-thioacetamide or thiophene linkages exhibit varied antimicrobial and structural properties:

Compound Name Structural Features Biological Activity (MIC) Reference
38 (2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide) Fluorobenzyl-thioacetamide Moderate antibacterial activity (MIC: 32 µg/mL)
39 (2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide) 4-Fluorobenzyl-thioacetamide Enhanced activity (MIC: 16 µg/mL)
Target Compound (Thiophene-triazole-acetamide) Thiophene-triazole Activity not reported; structural analogies suggest potential for antimicrobial or enzyme-modulating roles N/A

Key Observations :

  • The target compound replaces the thioacetamide linker in 38/39 with a methyl-triazole-thiophene system. Sulfur-containing linkers in 38/39 enhance antibacterial potency, but the thiophene’s aromaticity may favor different interaction mechanisms (e.g., π-stacking vs. hydrogen bonding) .

Triazole-Acetamides with Diverse Heterocyclic Systems

Variations in the acetamide-linked heterocycles influence reactivity and applications:

Compound Name Heterocycle System Key Findings Reference
54 (N-((1-(4-Acetamidophenyl)-1H-1,2,3-Triazol-4-yl)Methyl)Acrylamide) Acrylamide-triazole Designed for polymerizable applications; highlights versatility of triazole-acetamide scaffolds
7h (2-[4-(4-Chlorophenyl)-5-(p-Tolylaminomethyl)-4H-[1,2,4]Triazol-3-ylsulfanyl]Acetamide) Chlorophenyl-triazole-thiol Demonstrates synthetic adaptability for thiadiazole/thiophene derivatives

Key Observations :

  • The target compound’s benzodioxole-thiophene system contrasts with 54 ’s acrylamide group, which is tailored for material science rather than bioactivity.
  • Unlike 7h , which uses a 1,2,4-triazole-thiol linker, the target’s 1,2,3-triazole may confer distinct electronic and steric profiles for target binding .

Structural and Functional Implications

  • Electronic Effects : The benzodioxole moiety’s electron-donating methylenedioxy group contrasts with electron-withdrawing substituents (e.g., bromine in 9c ), affecting charge distribution and binding affinity .
  • Heterocycle Diversity : Thiophene (target) vs. thiazole (9a–9e ) or thiadiazole (egalognastat ) alters ring size and lone-pair availability, impacting interactions with hydrophobic pockets or metal ions in enzymes .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure

The compound features a benzodioxole moiety attached to a triazole ring through a thiophene substituent. This unique structural arrangement is believed to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : It has shown potential against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The triazole ring may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The benzodioxole structure is hypothesized to affect receptor-mediated signaling pathways.
  • Gene Expression Regulation : It may influence gene expression related to cell cycle regulation and apoptosis.

Antitumor Activity

A study by evaluated the cytotoxic effects of similar compounds on lung cancer cell lines (A549). The results indicated that derivatives with similar structures exhibited significant apoptotic effects, suggesting that the target compound may also possess similar properties.

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Induces apoptosis
Compound BA54920Akt inhibition
Target CompoundA549TBDTBD

Antimicrobial Properties

In another investigation, derivatives of benzodioxole were tested for antimicrobial activity against various pathogens. The target compound's structural features suggest it may have enhanced activity against Gram-positive bacteria due to its ability to penetrate bacterial membranes effectively.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro. This effect is mediated through the suppression of NF-kB signaling pathways, which are critical in inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide?

  • Methodology : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the triazole core. For benzodioxolyl and thiophenyl substituents, employ nucleophilic substitution or coupling reactions under inert atmospheres (e.g., N₂ or Ar). Solvent systems like dioxane or ethanol-DMF mixtures are effective for intermediates .
  • Validation : Confirm purity via melting point analysis, IR (e.g., C=O stretch at ~1650–1700 cm⁻¹), and NMR (¹H and ¹³C for aromatic protons and methylene bridges). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • Approach :

  • IR Spectroscopy : Identify key functional groups (e.g., amide C=O, triazole C=N).
  • NMR : Use 2D experiments (COSY, HSQC) to assign overlapping aromatic protons (benzodioxole vs. thiophene). For example, benzodioxole protons typically resonate at δ 6.7–7.0 ppm, while thiophene protons appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragments (e.g., loss of CH₂CO from the acetamide group).

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Design :

  • Substituent Effects : Replace the thiophene-3-yl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability. For benzodioxole, test methyl or methoxy substitutions to modulate lipophilicity .
  • Triazole Linker : Introduce bulkier substituents (e.g., benzyl) at the triazole N1 position to alter binding pocket interactions .
    • Validation : Use in silico docking (AutoDock Vina) to predict affinity for target proteins (e.g., kinases). Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to address contradictions in biological activity data across studies?

  • Case Example : If one study reports antimicrobial activity (MIC = 8 µg/mL) but another shows inactivity (MIC > 64 µg/mL):

  • Variables to Check :
  • Purity : Ensure compounds are >95% pure (HPLC). Impurities like unreacted thiophene intermediates may skew results .
  • Assay Conditions : Compare broth microdilution (CLSI guidelines) vs. agar diffusion methods. Adjust pH or cation content (e.g., Mg²⁺) to standardize .
  • Statistical Analysis : Use ANOVA with post-hoc tests to confirm significance (p < 0.05) between triplicates.

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Tools :

  • ADMET Prediction : SwissADME or pkCSM for bioavailability, LogP, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding stability with GROMACS (e.g., RMSD < 2 Å over 50 ns) .
    • Key Parameters :
  • LogP : Ideal range 2–4 for blood-brain barrier penetration.
  • TPSA : <90 Ų for oral bioavailability .

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